2-Chloro-5-methoxyaniline hydrochloride
Description
Fundamental Considerations for Substituted Aniline (B41778) Hydrochlorides in Chemical Research
Anilines are organic compounds where an amino group is attached to a benzene (B151609) ring. geeksforgeeks.orgscienceinfo.com They are fundamental building blocks in industrial chemistry. The parent compound, aniline, is a weak base and readily reacts with strong acids like hydrochloric acid to form anilinium salts, such as aniline hydrochloride. nih.govwikipedia.org This conversion is a common strategy in chemical synthesis to improve a compound's stability and water solubility.
Substituted aniline hydrochlorides are widely used as intermediates in the synthesis of a vast array of products, including:
Pharmaceuticals: The aniline scaffold is present in numerous drug molecules. Modifying the substituents allows medicinal chemists to fine-tune the pharmacological properties of a compound.
Dyes and Pigments: Diazotization of the amino group in anilines, a reaction with nitrous acid to form a diazonium salt, is a classic method for producing azo dyes. geeksforgeeks.org
Agrochemicals: Many pesticides and herbicides are derived from substituted anilines. valuates.com
Polymers: Aniline and its derivatives are precursors to polymers like polyaniline and can be used to produce compounds like methylenedianiline, a precursor to commercial polymers. wikipedia.org
The strategic synthesis of substituted anilines is a significant area of research, with methods including the reduction of nitrated aromatic compounds and palladium-catalyzed reactions. nih.govbohrium.com
Academic Importance and Research Trajectory of 2-Chloro-5-methoxyaniline (B1294355) Hydrochloride
2-Chloro-5-methoxyaniline hydrochloride, also known by synonyms such as 6-Chloro-m-anisidine hydrochloride, is primarily valued as a specialized chemical intermediate. nih.gov Its specific substitution pattern—a chlorine atom and a methoxy (B1213986) group at positions 2 and 5 relative to the amino group—provides a unique chemical reactivity profile for synthetic chemists to exploit.
The primary documented application of this compound is in the preparation of 4-amino-5-chloro-2-methoxyphenyl thiocyanate (B1210189). chemicalbook.com This highlights its role as a "building block" in multi-step synthetic pathways. The academic and industrial interest in such compounds is often linked to the potential of their derivatives. Patents exist for chemical structures related to 2-Chloro-5-methoxyaniline, indicating its utility in proprietary synthetic processes. nih.gov
The market for related compounds, such as 5-Chloro-2-methoxyaniline hydrochloride, has seen steady growth, which points to an increasing demand for these types of specialized intermediates in the pharmaceutical and chemical industries. valuates.comglobalinforesearch.com Projections indicate this market is expected to continue expanding, suggesting ongoing research and development activities that rely on these building blocks. valuates.comglobalinforesearch.com
Below is a table summarizing the key chemical properties of 2-Chloro-5-methoxyaniline and its hydrochloride salt.
| Property | 2-Chloro-5-methoxyaniline nih.gov | This compound nih.gov |
|---|---|---|
| CAS Number | 2401-24-3 | 85006-21-9 |
| Molecular Formula | C₇H₈ClNO | C₇H₉Cl₂NO |
| Molecular Weight | 157.60 g/mol | 194.06 g/mol |
| Appearance | Solid sigmaaldrich.com | White to gray or brown powder/crystal |
| IUPAC Name | 2-chloro-5-methoxyaniline | 2-chloro-5-methoxyaniline;hydrochloride |
| Melting Point | 23-27 °C sigmaaldrich.com | Data not available |
Overview of Current Research Areas and Methodological Approaches
The research involving this compound is predominantly centered on its application in synthetic organic chemistry.
Key Research Areas:
Intermediate for Complex Synthesis: The compound serves as a crucial starting material or intermediate. valuates.comglobalinforesearch.com Its functional groups—the amine, the chloro group, and the methoxy group—can all be targeted for further chemical modification. The amino group, for example, can be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent reactions.
Development of Novel Compounds: Researchers utilize building blocks like this compound to construct novel molecules with potential applications in medicinal chemistry and materials science. valuates.com While specific end-products derived from this exact compound are not extensively detailed in general literature, the class of substituted anilines is vital for creating libraries of compounds for biological screening. For instance, related compounds are used in the preparation of appetite-modulating molecules. chemicalbook.com
Pigment and Dye Manufacturing: As a substituted aniline, it falls into a class of chemicals widely used as intermediates for dyes and pigments. valuates.comglobalinforesearch.com
Methodological Approaches:
The synthesis and application of this compound and its derivatives involve a range of standard chemical laboratory techniques.
Synthesis: The preparation of the parent aniline often involves the reduction of a corresponding nitro-substituted precursor, such as 4-chloro-1-methoxy-2-nitrobenzene. chemicalbook.comchemicalbook.com
Characterization: The identity and purity of the compound and its subsequent products are confirmed using analytical methods. High-Performance Liquid Chromatography (HPLC) is often used to assess purity. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation. nih.govchemicalbook.com
Purification: Common purification methods for anilines include steam distillation and recrystallization from solvents like water or aqueous ethanol. chemicalbook.com
The ongoing research into new synthetic methods for anilines, such as using palladium catalysts to convert cyclohexanones, indicates a continuous effort to improve the efficiency and versatility of producing these important chemical building blocks. bohrium.com
Structure
3D Structure of Parent
Properties
CAS No. |
85006-21-9 |
|---|---|
Molecular Formula |
C7H9Cl2NO |
Molecular Weight |
194.06 g/mol |
IUPAC Name |
(2-chloro-5-methoxyphenyl)azanium;chloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H |
InChI Key |
NQWBPXKJBZYGHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)N.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)[NH3+].[Cl-] |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Chloro 5 Methoxyaniline Hydrochloride
Precursor Synthesis via Reduction of Nitroaromatic Compounds
The synthesis of the free amine, 2-chloro-5-methoxyaniline (B1294355), is predominantly achieved through the reduction of its nitroaromatic precursor, 4-chloro-2-nitroanisole. Several established methods are employed for this transformation, each with distinct advantages regarding yield, selectivity, and reaction conditions.
Iron-Mediated Reductions of 4-Chloro-o-nitroanisole
The reduction of nitroarenes using iron metal in an acidic medium is a classic and effective method. This technique, known as the Béchamp reduction, is widely used for its cost-effectiveness and efficiency. In this process, iron powder acts as the reducing agent in the presence of an acid, such as acetic acid or hydrochloric acid, to convert the nitro group of 4-chloro-2-nitroanisole into an amino group. The reaction is generally robust, though it can require tedious workups involving multiple extractions and filtrations to remove iron residues. semanticscholar.org
Stannous Chloride Reductions in Acidic Environments
Stannous chloride (tin(II) chloride, SnCl₂) is a well-established reagent for the mild and selective reduction of aromatic nitro compounds to their corresponding anilines. semanticscholar.orgcommonorganicchemistry.com This method is particularly valuable when other reducible functional groups are present in the molecule. acsgcipr.org The reaction is typically carried out in a mixture of acetic acid and concentrated hydrochloric acid. google.com The nitroanisole derivative is dissolved in this acidic solution, and a solution of stannous chloride in concentrated hydrochloric acid is added. google.com The reaction mixture is often warmed to facilitate the reduction. google.com While effective, a significant drawback is the generation of tin-containing byproducts, which can complicate purification. acsgcipr.org
| Reactant | Reducing Agent | Solvent/Acid | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| 4-Chloro-2-(1-benzylpiperidine-4-carboxamido)-5-nitroanisole | Stannous chloride | Acetic acid/Conc. HCl | 60°C | 1 hour | google.com |
| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂ | Acidic | Not specified | Not specified | semanticscholar.org |
| Nitroarenes (general) | SnCl₂·2H₂O | Ethanol | 30°C (ultrasonic) | 2 hours | scispace.com |
Hydrazine Hydrate and Iron(III) Chloride Systems for 4-Chloro-2-nitroanisole
A highly efficient method for the reduction of 4-chloro-2-nitroanisole involves the use of hydrazine hydrate in the presence of a catalyst, such as iron(III) chloride (FeCl₃) and activated carbon. chemicalbook.com In a typical procedure, hydrazine hydrate is added dropwise to a refluxing mixture of the nitro compound, FeCl₃, and active carbon in a solvent like methanol. chemicalbook.com This catalytic transfer hydrogenation method is known for its high yields, often reaching up to 98%. chemicalbook.com The reaction proceeds for several hours at reflux, after which the catalyst is filtered off, and the product is isolated from the filtrate. chemicalbook.com This system offers a powerful alternative to traditional metal-acid reductions.
Formation of the Hydrochloride Salt from the Amine Base
The conversion of the synthesized 2-chloro-5-methoxyaniline free base into its hydrochloride salt is a standard and straightforward acid-base reaction. google.com This process is crucial for improving the compound's stability, handling, and solubility in certain solvents. The amine, being a nitrogenous base, readily reacts with pharmaceutically acceptable acids like hydrochloric acid to form an acid addition salt. google.com Typically, the amine is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Advanced Approaches in Synthetic Optimization for 2-Chloro-5-methoxyaniline and Analogues
Optimizing the synthesis of anilines from nitroarenes is a key focus of process chemistry, aiming to improve yield, purity, and environmental footprint.
| Heating Method | Temperature | Outcome | Reference |
|---|---|---|---|
| Reflux Heating | ~65°C (Methanol) | Selective nitro group reduction | organic-chemistry.org |
| Microwave Heating | 120°C | Total reduction (nitro and halogen) | organic-chemistry.org |
Stoichiometric Considerations and Purity Control in Synthetic Protocols
The synthesis of 2-Chloro-5-methoxyaniline hydrochloride necessitates precise control over reaction stoichiometry and rigorous purity management to ensure the desired product is obtained with high yield and quality. The primary synthetic routes typically involve the reduction of a substituted nitroaromatic precursor, followed by conversion to the hydrochloride salt. The efficiency of these transformations and the purity of the final product are critically dependent on the molar ratios of reactants, catalysts, and the subsequent purification protocols employed.
A prevalent pathway for synthesizing the parent amine, 2-Chloro-5-methoxyaniline, is the chemical reduction of 4-chloro-3-nitroanisole. chemicalbook.com In this process, the stoichiometric balance between the nitro compound and the reducing agent is paramount for driving the reaction to completion while minimizing the formation of side products. One documented method utilizes a catalytic system involving hydrazine hydrate as the reducing agent and a gold-on-titanium dioxide (Au/TiO2) catalyst. chemicalbook.com The molar ratio of hydrazine hydrate to the nitroaromatic substrate is a key variable, often requiring a significant excess to ensure a complete and efficient reduction. chemicalbook.com
Another established route involves the reduction of 4-chloro-1-methoxy-2-nitrobenzene. chemicalbook.com This synthesis also employs hydrazine hydrate as the reductant but in the presence of iron(III) chloride and activated carbon in a methanol solvent. chemicalbook.com The stoichiometry in this protocol involves using the catalyst and activated carbon as a percentage of the starting material's weight, with a substantial molar excess of hydrazine hydrate being crucial for the high-yield conversion. chemicalbook.com
The following table outlines the stoichiometric details from representative synthetic protocols for the aniline (B41778) precursor.
| Precursor | Reducing Agent | Catalyst/Additive | Solvent | Key Molar Ratios |
|---|---|---|---|---|
| 4-Chloro-3-nitroanisole | Hydrazine Hydrate | Au/TiO2 | Ethanol | Hydrazine Hydrate : Substrate ≈ 4.3-10 : 1 |
| 4-Chloro-1-methoxy-2-nitrobenzene | Hydrazine Hydrate | Iron(III) Chloride; Activated Carbon | Methanol | Hydrazine Hydrate : Substrate ≈ 6 : 1 |
Purity control is a multi-stage process integrated throughout the synthesis. It begins with monitoring the reaction's progress, commonly achieved through thin-layer chromatography (TLC), to determine the point of complete consumption of the starting material. chemicalbook.com Upon completion, the initial purification steps focus on removing the catalyst and inorganic by-products. This is typically accomplished by filtering the reaction mixture, sometimes through a pad of diatomaceous earth or silica gel. chemicalbook.com
Subsequent purification of the crude 2-Chloro-5-methoxyaniline involves removing residual reagents and solvents. Techniques such as evaporation of the solvent under vacuum are employed to isolate the product. chemicalbook.com Further purification may involve washing the residue with a non-polar solvent like petroleum ether to remove organic impurities, yielding the aniline as a solid. chemicalbook.com
The final and crucial step for both purification and obtaining the target compound is the conversion of the synthesized aniline base into its hydrochloride salt. This is achieved by treating a solution of the aniline with a stoichiometric amount of hydrochloric acid. This acid-base reaction results in the precipitation of this compound, which often exhibits greater stability and crystallinity than the free base. This crystallization process itself serves as a significant purification step, as impurities may remain in the mother liquor.
The ultimate purity of the final product is confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is essential for confirming the chemical structure and identifying any residual impurities. chemicalbook.com Chromatographic methods, such as gas chromatography, can provide quantitative data on the purity level. google.com
The table below summarizes the key stages and methods for purity control.
| Stage | Method | Purpose |
|---|---|---|
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Ensure complete conversion of starting material. |
| Catalyst Removal | Filtration (e.g., through silica/diatomaceous earth) | Remove heterogeneous catalyst and inorganic salts. |
| Intermediate Purification | Solvent Evaporation; Washing (e.g., with petroleum ether) | Isolate the crude aniline base and remove soluble impurities. |
| Final Purification/Salt Formation | Precipitation/Crystallization with HCl | Isolate the stable hydrochloride salt and enhance purity. |
| Final Purity Assessment | NMR (1H, 13C); Gas Chromatography (GC) | Confirm structural integrity and quantify purity. |
Chemical Reactivity and Derivatization Strategies for 2 Chloro 5 Methoxyaniline Hydrochloride
Amination Chemistry and Diazotization Processes
The primary amine moiety is the most reactive site for many transformations, most notably diazotization, which converts the amine into a highly versatile diazonium salt intermediate.
The conversion of a primary aromatic amine, such as 2-Chloro-5-methoxyaniline (B1294355), into a diazonium salt is a fundamental process in synthetic organic chemistry. nih.govijirset.com This reaction, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂) at low temperatures, generally between 0 and 5 °C. nih.gov The nitrous acid is generated in situ from the reaction of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid or sulfuric acid. mdpi.commdpi.com
The mechanism begins with the formation of the nitrosyl cation (NO⁺) or a related electrophilic species (e.g., nitrosylsulfuric acid when sulfuric acid is the medium) from nitrous acid under acidic conditions. mdpi.commdpi.com The primary amine group of 2-Chloro-5-methoxyaniline acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosyl species. Following a series of proton transfers and the elimination of a water molecule, the stable 2-chloro-5-methoxybenzenediazonium cation is formed. The presence of the hydrochloride salt in the starting material ensures the necessary acidic environment for the reaction to proceed. The resulting diazonium salt is typically kept in a cold aqueous solution as it can be unstable and potentially explosive if isolated.
Table 1: Typical Conditions for Diazonium Salt Formation
| Parameter | Condition | Purpose |
| Reactant | 2-Chloro-5-methoxyaniline hydrochloride | Primary aromatic amine source |
| Reagent | Sodium Nitrite (NaNO₂) | Source of nitrous acid |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Catalyst for nitrous acid formation and stabilization of the diazonium salt |
| Temperature | 0–5 °C | To prevent the decomposition of the unstable diazonium salt |
| Solvent | Water | Medium for the reaction |
Diazonium salts are weak electrophiles and readily undergo electrophilic aromatic substitution reactions with electron-rich coupling partners to form azo compounds (R−N=N−R'). wikipedia.org This process is known as azo coupling. The 2-chloro-5-methoxybenzenediazonium salt prepared in the previous step can be reacted with various activated aromatic compounds, such as phenols, naphthols, or other anilines, to produce a wide array of azo dyes. wikipedia.orgorganic-chemistry.org
The reaction mechanism involves the attack of the electron-rich coupling agent (the nucleophile) on the terminal nitrogen of the diazonium cation (the electrophile). wikipedia.org The reaction is typically pH-dependent. Coupling to phenols is usually carried out under mildly alkaline conditions, which deprotonates the phenol (B47542) to the more strongly activating phenoxide ion. Coupling to other aromatic amines is generally performed in weakly acidic solutions to ensure a sufficient concentration of the free amine to act as a nucleophile without deactivating the diazonium salt. wikipedia.org The position of the coupling on the nucleophile's ring is directed by the existing substituents, usually occurring at the para position unless it is blocked, in which case ortho coupling may occur. wikipedia.org The resulting azo compounds possess an extended conjugated system, which causes them to be brightly colored. wikipedia.org
Table 2: Illustrative Azo Coupling Reactions
| Diazonium Salt | Coupling Partner | Product Class |
| 2-Chloro-5-methoxybenzenediazonium | Phenol | Hydroxy-substituted azoarene |
| 2-Chloro-5-methoxybenzenediazonium | Aniline (B41778) | Amino-substituted azoarene |
| 2-Chloro-5-methoxybenzenediazonium | β-Naphthol | Naphthol-derived azo dye |
| 2-Chloro-5-methoxybenzenediazonium | N,N-Dimethylaniline | Dimethylamino-substituted azoarene |
Halogen and Methoxy (B1213986) Group Reactivity on the Aromatic Ring
The reactivity of the chloro and methoxy groups on the aromatic ring is largely governed by their electronic effects. The methoxy group is a strong electron-donating group through resonance, while the chloro group is an electron-withdrawing group through induction but a weak electron-donating group through resonance. These properties influence the ring's susceptibility to nucleophilic substitution and its utility in metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. researchgate.net These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack.
In the case of 2-Chloro-5-methoxyaniline, the ring is not highly activated for SNAr. The methoxy group is electron-donating, and the primary amine (in its unprotonated form) is also strongly activating, both of which disfavor the formation of the anionic Meisenheimer complex. While the chloro group itself is electron-withdrawing via induction, this effect is not typically sufficient on its own to facilitate SNAr under standard conditions. Therefore, direct substitution of the chloro group by common nucleophiles is challenging. However, in related systems like chloro-heterocycles (e.g., chloropyridines or chloroquinoxalines), the ring nitrogen atoms act as strong electron-withdrawing features, activating the ring and making SNAr a viable and common reaction pathway. beilstein-journals.orgresearchgate.net For 2-Chloro-5-methoxyaniline, forcing conditions or conversion of the amine to a strongly electron-withdrawing group (like a nitro group) would be necessary to promote this substitution pathway.
The chloro substituent on 2-Chloro-5-methoxyaniline serves as a valuable handle for modern palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. mdpi.com Two of the most prominent examples are the Suzuki-Miyaura and Heck reactions.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Aryl chlorides, while less reactive than the corresponding bromides or iodides, can be effectively coupled using modern catalytic systems that often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology allows for the direct linkage of the 2-chloro-5-methoxyphenyl core to other aryl, vinyl, or alkyl groups. nih.gov
The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the catalytic cycle involves an oxidative addition of the aryl chloride to the palladium catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally a β-hydride elimination step to release the product and regenerate the catalyst. nih.govyoutube.com This reaction provides a direct route to introduce vinyl groups onto the aromatic ring at the position of the chlorine atom.
Table 3: Overview of C-C Cross-Coupling Strategies
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, Phosphine Ligand (e.g., SPhos, XPhos), Base (e.g., K₃PO₄) | Aryl-Aryl or Aryl-Vinyl |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Phosphine Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Aryl-Vinyl |
Diversification to Form Complex Functionalized Molecules
The functional handles on this compound provide multiple avenues for its elaboration into more complex and potentially bioactive molecules. mdpi.combeilstein-journals.org Starting from this core, a sequence of reactions can be employed to build intricate molecular architectures. For instance, the reactivity of the aniline precursor, 2-amino-4-chloroanisole (an isomer), demonstrates a common diversification strategy. google.com
A typical synthetic sequence might involve:
Nitration: Introduction of a nitro group onto the aromatic ring, directed by the existing methoxy and amino groups. This can be achieved using reagents like fuming nitric acid in a mixture of acetic and sulfuric acids. google.com
Reduction: The newly introduced nitro group can be selectively reduced to another amino group using reagents like stannous chloride (SnCl₂) in hydrochloric acid, providing a diaminobenzene derivative. google.com
Acylation/Amidation: The amino groups can then be further functionalized. For example, they can be acylated or reacted with carboxylic acids in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form amides. google.com
These fundamental transformations, combined with the cross-coupling potential of the chloro group, allow 2-Chloro-5-methoxyaniline to serve as a versatile building block for constructing complex target molecules with applications in medicinal chemistry and materials science. google.comnih.gov
Synthesis of Thiocyanate (B1210189) Derivatives from 2-Chloro-5-methoxyaniline
The introduction of a thiocyanate (-SCN) group onto the aromatic ring of anilines is a significant transformation, as organothiocyanates are valuable intermediates in the synthesis of various sulfur-containing heterocycles and pharmacologically active molecules. While direct thiocyanation of 2-chloro-5-methoxyaniline is not extensively documented, established methods for substituted anilines provide a clear pathway for this conversion.
One of the most common methods for introducing a thiocyanate group is through the diazotization of the primary aromatic amine, followed by a Sandmeyer-type reaction with a thiocyanate salt. For instance, a similar compound, 3-chloro-2-methylaniline, is converted to its 4-thiocyanato derivative by treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0–5°C) to form the diazonium salt. This intermediate then reacts with a copper(I) thiocyanate (CuSCN) solution to yield the corresponding thiocyanatoaniline. A similar approach would be applicable to 2-chloro-5-methoxyaniline, likely resulting in the formation of 2-chloro-5-methoxy-4-thiocyanatoaniline.
Another effective method is the direct C-H thiocyanation of anilines. A mechanochemical approach using ammonium (B1175870) thiocyanate (NH₄SCN) and ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant has been shown to be effective for various substituted anilines. nih.gov This method often proceeds under solvent-free conditions and exhibits high regioselectivity, typically favoring substitution at the para-position relative to the amino group. For 2-chloro-5-methoxyaniline, this would also be expected to yield the 4-thiocyanato derivative. The table below summarizes the results of mechanochemical thiocyanation for related aniline derivatives. nih.gov
| Substrate | Product | Yield (%) |
| Aniline | 4-Thiocyanatoaniline | 67 |
| 2-Chloroaniline (B154045) | 2-Chloro-4-thiocyanatoaniline | 89 |
| 2-Methoxyaniline | 2-Methoxy-4-thiocyanatoaniline | 61 |
| 2-Nitroaniline | 2-Nitro-4-thiocyanatoaniline | 92 |
Data sourced from a study on mechanochemical thiocyanation of aryl compounds. nih.gov
The reactivity and regioselectivity of the thiocyanation reaction are influenced by the electronic effects of the substituents on the aniline ring. The amino group is a strong activating group and an ortho-, para-director. The methoxy group is also activating and ortho-, para-directing, while the chloro group is deactivating but ortho-, para-directing. The interplay of these groups on 2-chloro-5-methoxyaniline would direct the incoming thiocyanate group to the position that is most sterically accessible and electronically favored.
Construction of Heterocyclic Architectures (e.g., Carbazole (B46965) and Isoquinoline (B145761) Derivatives)
2-Chloro-5-methoxyaniline serves as a valuable precursor for the synthesis of various heterocyclic compounds due to the presence of a reactive amino group and a substituted aromatic ring that can participate in cyclization reactions.
While specific examples of carbazole and isoquinoline synthesis directly from this compound are not prevalent in the literature, its structural motifs are found in precursors for more complex heterocyclic systems. For example, derivatives of 2-methoxy-5-chloroaniline are used in the synthesis of tranquilizing agents that incorporate piperazine (B1678402) rings. google.com The synthesis involves the reaction of 2-methoxy-5-chloroaniline with a reactive acylating derivative, demonstrating its utility in building larger molecular frameworks. google.com
Furthermore, the general reactivity of chloroanilines allows for their use in constructing quinoxaline (B1680401) derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. nih.gov The synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While 2-chloro-5-methoxyaniline is not an o-phenylenediamine itself, it can be a precursor to such a molecule through further functionalization, such as nitration followed by reduction. Alternatively, chloro-substituted quinolines can be synthesized from substituted acetanilides via Vilsmeier-Haack cyclization, a reaction type where a derivative of 2-chloro-5-methoxyaniline could potentially be employed. researchgate.net
The synthesis of pyrimidine (B1678525) derivatives is another area where aniline precursors are crucial. For instance, 4-amino-5-cyano-2,6-disubstituted pyrimidines have been synthesized, with some derivatives showing potential as DNA topoisomerase II inhibitors. nih.gov The synthetic strategies often involve the condensation of guanidines or amidines with β-dicarbonyl compounds or their equivalents, and substituted anilines can be incorporated into the final structure.
Role in Ligand Design and Synthesis
The amino group of 2-chloro-5-methoxyaniline provides a key reactive site for the synthesis of ligands for metal complexes. The most common approach is the formation of Schiff bases through condensation with aldehydes or ketones. The resulting imine (C=N) group, along with other potential donor atoms in the molecule, can coordinate with various transition metals.
Schiff bases derived from substituted anilines are known to form stable complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II). idosr.orgtsijournals.com These complexes often exhibit interesting electronic and magnetic properties and have been investigated for their catalytic activity and biological applications. For example, a Schiff base derived from 4-methoxyaniline and 4-methoxybenzaldehyde (B44291) forms complexes with Co(II), Fe(II), Mn(II), and Ni(II), and these complexes show enhanced antimicrobial activity compared to the free ligand. idosr.org This enhancement is often attributed to the chelation theory, where the coordination of the metal ion reduces the polarity of the ligand and increases its lipophilicity, facilitating its transport across microbial cell membranes. nih.gov
The synthesis of a Schiff base from p-chloroaniline and its subsequent complexation with various metals has also been reported, with the resulting metal complexes showing greater antimicrobial efficacy than the Schiff base alone. ijapbc.com The general procedure for synthesizing such Schiff base metal complexes involves two main steps:
Schiff Base Formation: Condensation of the aniline derivative with an aldehyde (e.g., salicylaldehyde (B1680747) or a substituted benzaldehyde) in an alcoholic solvent, often with refluxing.
Complexation: Reaction of the synthesized Schiff base ligand with a metal salt (e.g., chloride or nitrate) in a suitable solvent to form the metal complex.
The table below presents data on metal complexes of a Schiff base derived from a substituted aniline, illustrating the nature of these compounds.
| Metal Ion | Complex Formula | Geometry | Application Studied |
| Co(II) | [Co(L)₂Cl₂] | Octahedral | Antimicrobial, Antitumor |
| Ni(II) | [Ni(L)₂Cl₂] | Octahedral | Antimicrobial |
| Cu(II) | [Cu(L)₂Cl₂] | Octahedral | Antimicrobial |
| Zn(II) | [Zn(L)₂Cl₂] | Octahedral | Antimicrobial |
L represents a Schiff base ligand derived from an aniline derivative. Data is illustrative based on studies of similar complexes. tsijournals.comnih.gov
Furthermore, ligands derived from aniline derivatives can be used in the development of catalysts. Transition metal complexes featuring such ligands have been explored for their catalytic applications in various organic transformations. mdpi.comnih.gov The electronic and steric properties of the ligand, which are influenced by the substituents on the aniline ring, play a crucial role in determining the activity and selectivity of the catalyst.
Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Chloro 5 Methoxyaniline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy of 2-Chloro-5-methoxyaniline (B1294355) hydrochloride reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. Protons in electron-rich environments are shielded and appear at lower ppm values (upfield), while those in electron-poor regions are deshielded and appear at higher ppm values (downfield).
Analysis of the ¹H NMR spectrum allows for the assignment of signals to the aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) group protons, and the protons of the ammonium (B1175870) group (-NH₃⁺), which forms due to the hydrochloride salt. The integration of these signals corresponds to the number of protons giving rise to each peak, and the splitting patterns (multiplicity) provide information about neighboring protons.
Table 1: ¹H NMR Spectral Data for 2-Chloro-5-methoxyaniline Hydrochloride (Note: Specific peak assignments, chemical shifts, and multiplicities are dependent on the solvent and instrument parameters and would be populated from empirical data.)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic H |
| Data not available | Data not available | Data not available | Aromatic H |
| Data not available | Data not available | Data not available | Aromatic H |
| Data not available | Data not available | Data not available | -OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. Aromatic carbons typically resonate in the range of 100-160 ppm, while the methoxy carbon would appear further upfield. The carbon atom bonded to the electronegative chlorine atom would be expected to have a characteristic chemical shift.
Table 2: ¹³C NMR Spectral Data for this compound (Note: Specific chemical shifts are dependent on experimental conditions and would be populated from empirical data.)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | C-Cl |
| Data not available | C-N |
| Data not available | C-O |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-H |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption or scattering of infrared radiation corresponds to specific vibrational modes of functional groups, providing a unique "molecular fingerprint."
Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. The resulting spectrum displays absorption bands, typically measured in wavenumbers (cm⁻¹). For this compound, key functional groups give rise to characteristic absorption bands. These include the N-H stretching vibrations of the ammonium group, C-H stretches of the aromatic ring and methoxy group, C=C aromatic ring stretches, and C-O, C-N, and C-Cl bond vibrations. ATR-IR is a sampling technique that simplifies the analysis of solid samples.
Table 3: Key FTIR/ATR-IR Absorption Bands for this compound (Note: Wavenumbers represent typical ranges and specific values are derived from spectral data.)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| Data not available | N-H Stretch | Ammonium (-NH₃⁺) |
| Data not available | C-H Stretch (Aromatic) | Aromatic Ring |
| Data not available | C-H Stretch (Aliphatic) | Methoxy (-OCH₃) |
| Data not available | C=C Stretch | Aromatic Ring |
| Data not available | C-N Stretch | Aryl Amine |
| Data not available | C-O Stretch | Aryl Ether |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in a Raman spectrum, and vice versa. For this compound, Raman spectroscopy can provide valuable information on the vibrations of the aromatic ring and the C-Cl bond, which often produce strong Raman signals.
Table 4: Prominent Raman Shifts for this compound (Note: Specific Raman shifts are derived from spectral data.)
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| Data not available | Aromatic Ring Breathing |
| Data not available | C-H Bending |
| Data not available | C-Cl Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) corresponds to the mass of the intact molecule. For this compound, the analysis would typically be performed on the free base (2-Chloro-5-methoxyaniline) after the loss of HCl. The molecular weight of the free base is 157.60 g/mol . The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).
Furthermore, the high-energy ionization process causes the molecule to break apart into smaller, charged fragments. The pattern of these fragment ions is reproducible and provides structural information, allowing for the identification of key structural motifs within the molecule.
Table 5: Expected Mass Spectrometry Data for 2-Chloro-5-methoxyaniline (Note: m/z values are theoretical and would be confirmed by empirical data.)
| m/z Value | Interpretation |
|---|---|
| ~157/159 | Molecular Ion Peak [M]⁺ (Isotopic pattern for Cl) |
| Data not available | Fragment ion (e.g., loss of -CH₃) |
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Quantitative Analytical Development
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique employed for the quantitative and qualitative analysis of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. For a molecule like this compound, this technique provides valuable insights into its electronic structure and can be adapted for trace-level quantification, particularly through derivatization reactions such as diazotization.
Electronic Absorption Characteristics and Transitions
The UV-Vis spectrum of an aromatic amine like this compound is primarily determined by the electronic transitions within the benzene ring and the influence of its substituents—the chloro, methoxy, and amino groups. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (the highest occupied molecular orbital, or HOMO) to higher energy molecular orbitals (the lowest unoccupied molecular orbital, or LUMO). libretexts.org
For substituted anilines, the key electronic transitions are typically π → π* and n → π* transitions. libretexts.orgwikipedia.org
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Aromatic systems, such as the benzene ring in 2-Chloro-5-methoxyaniline, exhibit strong π → π* absorptions. The presence of substituents on the benzene ring alters the energy levels of these orbitals. Both the amino (-NH2) and methoxy (-OCH3) groups are auxochromes with electron-donating effects, which tend to shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect). acs.orguobabylon.edu.iq The chlorine atom, being an electron-withdrawing group, can have a more complex influence on the spectrum.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen of the amino group or the oxygen of the methoxy group) to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org In acidic solutions, where the amino group is protonated to form an anilinium ion (-NH3+), the n → π* transition of the amino group is typically absent as the lone pair is no longer available for excitation.
Validation of Spectrophotometric Techniques for Trace Analysis using Diazotization Reactions
A prominent application of 2-Chloro-5-methoxyaniline is its use as a chromogenic reagent in spectrophotometric analysis, particularly through diazotization-coupling reactions. While this demonstrates the utility of the compound in analytical methods, it is important to note that in such applications, 2-Chloro-5-methoxyaniline is part of the reagent system rather than the analyte being quantified.
A validated spectrophotometric method has been developed for the quantification of paracetamol (PCM) utilizing 2-Chloro-5-methoxyaniline. rsc.org The method involves two primary steps:
Diazotization: The primary aromatic amine group of 2-Chloro-5-methoxyaniline is reacted with sodium nitrite (B80452) in an acidic medium (hydrochloric acid) to form a diazonium salt. rsc.org This reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov
Coupling: The formed diazonium salt is then coupled with paracetamol in a basic medium. rsc.org This electrophilic substitution reaction results in the formation of a stable and colored azo dye. rsc.org
The resulting yellow-orange azo dye exhibits a maximum absorption (λmax) at 480 nm. rsc.org The validation of this method demonstrated high recovery percentages (greater than 98%) and low relative standard deviation values, confirming its accuracy and precision for the trace analysis of paracetamol. rsc.org This application underscores the potential of 2-Chloro-5-methoxyaniline in developing sensitive and reliable spectrophotometric assays.
Determination of Analytical Figures of Merit (e.g., Molar Absorptivity, Sandell's Sensitivity)
The performance of a spectrophotometric method is characterized by several figures of merit, including molar absorptivity and Sandell's sensitivity. These parameters have been determined for the azo dye formed from the reaction of diazotized 2-Chloro-5-methoxyaniline with paracetamol. rsc.org
Molar Absorptivity (ε): This is a measure of how strongly a chemical species absorbs light at a particular wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. A higher molar absorptivity indicates a greater sensitivity of the method. For the azo dye product in the paracetamol assay, the molar absorptivity was found to be 1.7337 × 10³ L·mol⁻¹·cm⁻¹. rsc.org
Sandell's Sensitivity: This is defined as the concentration of an analyte in micrograms per milliliter (µg/mL) of a solution that gives an absorbance of 0.001 for a path length of 1 cm. It is a practical measure of the sensitivity of a colorimetric method. For the aforementioned method, Sandell's sensitivity was calculated to be 0.123 µg/cm². rsc.org
These figures of merit are crucial for evaluating the suitability of an analytical method for a specific application, particularly for the determination of trace quantities of an analyte.
| Figure of Merit | Value | Analyte (in the cited study) |
| Molar Absorptivity (ε) | 1.7337 × 10³ L·mol⁻¹·cm⁻¹ | Paracetamol |
| Sandell's Sensitivity | 0.123 µg/cm² | Paracetamol |
| Maximum Absorption (λmax) | 480 nm | Azo dye product |
Crystallographic Studies and Supramolecular Assembly of 2 Chloro 5 Methoxyaniline Hydrochloride
Single-Crystal X-ray Diffraction Analysis of Related Aniline (B41778) Hydrochlorides
Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms. mdpi.comcarleton.edu This method is fundamental for determining the three-dimensional structure of molecules in the solid state. mdpi.com The analysis of aniline derivatives, particularly in their hydrochloride salt form, offers a clear view of how protonation and the presence of a counter-ion influence the molecular geometry and crystal packing.
The process involves directing monochromatic X-rays onto a single crystal. carleton.edu The interaction between the incident rays and the electron clouds of the atoms in the crystal lattice produces a diffraction pattern of constructive interference, governed by Bragg's Law. carleton.edu By analyzing the positions and intensities of the diffracted X-ray beams, researchers can construct a three-dimensional model of the electron density within the crystal, and from this, the positions of the individual atoms can be determined with high precision. nih.gov
For aniline hydrochlorides, SCXRD analysis reveals the protonation of the amino group to form an anilinium cation (Ar-NH3+) and the presence of a chloride anion (Cl-). This transformation significantly impacts the intermolecular interactions compared to the neutral aniline molecule. Studies on related substituted anilinium crystals, such as 4-chloroanilinium L-tartrate monohydrate and 2-chloro-5-nitroaniline, have successfully determined their crystal systems and space groups, providing a foundation for understanding the structural properties of compounds like 2-Chloro-5-methoxyaniline (B1294355) hydrochloride. researchgate.netmdpi.com
Below is a table summarizing crystallographic data for representative aniline hydrochloride derivatives, illustrating typical parameters obtained from SCXRD analysis.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Anilinium chloride | C₆H₈ClN | Orthorhombic | Pnma | 16.14 | 6.94 | 6.02 | 90 |
| Metaphedrone hydrochloride | C₁₁H₁₆ClNO | Monoclinic | P2₁/c | 12.35 | 6.09 | 16.01 | 108.7 |
| Pentedrone hydrochloride | C₁₂H₁₈ClNO | Monoclinic | P2₁/c | 11.23 | 8.81 | 12.98 | 109.4 |
| 2-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | Monoclinic | P2₁/n | 12.01 | 4.67 | 13.13 | 107.2 |
Note: Data for related compounds are presented to illustrate typical crystallographic parameters.
Elucidation of Intermolecular Interactions and Hydrogen Bonding Motifs in Crystalline Phases
N-H⋯Cl and C-H⋯O Hydrogen Bonding Networks
The most significant interactions in aniline hydrochloride crystals are the N–H⋯Cl hydrogen bonds formed between the anilinium cations and chloride anions. The three hydrogen atoms on the protonated amino group can each form a hydrogen bond, leading to extensive three-dimensional networks. researchgate.net These interactions are strong and highly directional, creating robust frameworks that define the crystal lattice. In many anilinium salt structures, the ammonium (B1175870) groups and the anions form distinct inorganic layers, which are separated by layers containing the aromatic rings. researchgate.net
In addition to the primary N–H⋯Cl bonds, weaker C–H⋯O hydrogen bonds can also be observed, particularly in derivatives containing oxygen-bearing substituents like a methoxy (B1213986) group. researchgate.net The aromatic C–H groups can act as weak hydrogen bond donors, interacting with the oxygen atom of the methoxy group on an adjacent molecule. While less energetic than conventional hydrogen bonds, these C–H⋯O interactions contribute to the stability and specificity of the final crystal structure. researchgate.net
π-π Stacking Interactions in Crystalline Architectures
Aromatic rings in adjacent molecules often engage in π-π stacking interactions, which are crucial for the stabilization of the crystal structure. researchgate.netnih.gov These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. In the crystal structures of aniline derivatives, these interactions typically manifest in two common geometries: face-to-face (sandwich) or offset face-to-face (parallel-displaced).
Analysis of Crystal Packing and Supramolecular Arrangement
The crystal packing of 2-Chloro-5-methoxyaniline hydrochloride is a result of the combined effects of the various intermolecular forces. The dominant N–H⋯Cl hydrogen bonds create a primary structural framework, often leading to layered or channeled architectures. researchgate.net The aromatic portions of the molecules then arrange themselves within this framework, guided by weaker forces like π-π stacking and van der Waals interactions. researchgate.net
The concept of "supramolecular synthons" is essential for understanding and predicting these arrangements. ias.ac.innih.gov A synthon is a structural unit formed by specific and recurring intermolecular interactions. In aniline hydrochlorides, a key synthon would involve the anilinium cation hydrogen-bonded to multiple chloride anions. The repetition of these synthons throughout the crystal lattice generates the macroscopic solid. The analysis of these patterns allows for a rational approach to crystal engineering, where specific molecular structures can be designed to achieve desired solid-state properties. ias.ac.in
Investigating Structural Systematics of Related Aniline Derivatives
Studying the crystal structures of a series of related aniline derivatives provides insight into how different substituents systematically affect the molecular conformation and crystal packing. researchgate.netresearchgate.net The type, position, and electronic nature (electron-donating or electron-withdrawing) of substituents on the aniline ring play a critical role in modulating the intermolecular interactions. researchgate.net
For instance, comparing the structures of different halogenated or methoxy-substituted anilines reveals trends in hydrogen bonding patterns and π-π stacking geometries. Electron-withdrawing groups, like chlorine, can influence the acidity of the anilinium protons, thereby affecting the strength of the N–H⋯Cl hydrogen bonds. rsc.org Similarly, the position of a methoxy group can sterically influence the packing arrangement and introduce additional C–H⋯O interactions. By systematically analyzing these structural variations across a family of compounds, a deeper understanding of the structure-property relationships in crystalline anilines can be achieved. researchgate.net
Computational Chemistry and Theoretical Modeling of 2 Chloro 5 Methoxyaniline Hydrochloride
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical method widely used for investigating the electronic structure of many-body systems, including molecules. Its balance of computational cost and accuracy makes it a preferred method for calculating a variety of molecular properties.
The foundational step in most computational analyses is the determination of the molecule's most stable three-dimensional structure, a process known as geometric optimization. For 2-Chloro-5-methoxyaniline (B1294355), this is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311+G**. researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the global minimum energy of the molecule. niscpr.res.in
Following optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and are crucial for interpreting experimental vibrational spectra, such as Fourier-transform infrared (FT-IR) and FT-Raman. A study on 5-chloro-ortho-methoxyaniline (5COMA), an alternative name for the compound, successfully used DFT calculations to perform a detailed assignment of its vibrational modes. researchgate.netniscpr.res.in For example, the characteristic N-H stretching vibrations of the amino group and C-Cl stretching can be precisely identified. The agreement between calculated and experimental spectra validates the accuracy of the computed molecular geometry and electronic structure. researchgate.net
Table 1: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 5-Chloro-o-methoxyaniline (5COMA) This table is based on data from spectroscopic studies of 5COMA, providing a comparison between experimental values and those calculated using DFT (B3LYP/6-311+G).
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) |
| N-H Asymmetric Stretch | 3482 | 3480 | 3491 |
| N-H Symmetric Stretch | 3394 | 3392 | 3399 |
| C-H Stretch (Aromatic) | 3080 | 3078 | 3085 |
| C-H Asymmetric Stretch (CH₃) | 2962 | 2960 | 2968 |
| C-O-C Asymmetric Stretch | 1238 | 1236 | 1245 |
| C-Cl Stretch | 675 | 673 | 680 |
Source: Adapted from experimental and theoretical data on 5-chloro-ortho-methoxyaniline. researchgate.netniscpr.res.in
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This allows for the simulation of electronic absorption spectra (UV-Vis) by calculating the electronic transition energies and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For 2-Chloro-5-methoxyaniline, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in These calculations are often performed using a Polarizable Continuum Model (PCM) to simulate the solvent environment, providing a more accurate comparison with experimental spectra measured in solution. scirp.org Analysis of the HOMO and LUMO energy levels also provides insights into the chemical reactivity and the electronic properties of the molecule. niscpr.res.in Studies on similar o-methoxyaniline derivatives show that TD-DFT can accurately predict how substituents influence the electronic spectra. researchgate.net
Table 2: Calculated Electronic Excitation Properties for 5-Chloro-o-methoxyaniline via TD-DFT This illustrative table shows typical data obtained from TD-DFT calculations, including excitation energy, wavelength, and the nature of the primary orbital transition.
| Excited State | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 4.35 | 285 | 0.045 | HOMO -> LUMO |
| S2 | 4.88 | 254 | 0.098 | HOMO-1 -> LUMO |
| S3 | 5.25 | 236 | 0.152 | HOMO -> LUMO+1 |
Note: These values are representative for a substituted aniline (B41778) and are based on typical TD-DFT outputs. niscpr.res.inresearchgate.net
Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that align with the intuitive Lewis structure of bonding pairs and lone pairs. numberanalytics.com This approach is exceptionally useful for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions within a molecule. researchgate.net
Prediction of Chemical Reactivity and Mechanistic Pathways through Computational Modeling
Computational modeling is a powerful asset for predicting the chemical reactivity and elucidating potential reaction mechanisms. DFT calculations provide key electronic descriptors that govern a molecule's behavior in chemical reactions. The energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO) are particularly important. For substituted anilines, the HOMO distribution indicates the regions most susceptible to electrophilic attack, while the LUMO distribution highlights sites prone to nucleophilic attack. umn.edutandfonline.com
By mapping the potential energy surface for a proposed reaction, computational methods can identify transition state structures and calculate the associated activation energy barriers. nih.gov This allows researchers to predict the most favorable reaction pathways and understand the factors controlling regioselectivity. For instance, modeling the reaction of 2-Chloro-5-methoxyaniline hydrochloride with various reagents can help predict whether substitution will occur and at which position on the aromatic ring, guiding synthetic efforts. nih.gov
Advanced Computational Methodologies in Substituted Aniline Chemistry
While DFT is highly effective, the field of computational chemistry offers a range of more advanced methodologies for studying substituted anilines. For cases requiring higher accuracy, particularly for benchmarking DFT results, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods provide a more sophisticated treatment of electron correlation, though at a significantly higher computational cost.
Furthermore, multiscale modeling techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) are valuable for studying molecules in complex biological or condensed-phase environments. In a QM/MM simulation, the substituted aniline itself would be treated with a high-level QM method, while the surrounding solvent or biomolecular matrix is described by a classical MM force field. This hybrid approach enables the study of environmental effects on the molecular properties and reactivity of the compound, which is crucial for applications in materials science or drug design. nih.gov
Applications in Advanced Materials and Specialized Chemical Syntheses
Strategic Role as a Synthetic Building Block in Organic Chemistry
2-Chloro-5-methoxyaniline (B1294355) hydrochloride serves as a pivotal precursor in the synthesis of a variety of complex organic structures. Its reactivity and functional groups make it a valuable component for chemists aiming to construct intricate molecular architectures with specific biological activities or material properties.
Facilitation of Complex Organic Molecule Construction
The chemical reactivity of 2-Chloro-5-methoxyaniline hydrochloride allows for its incorporation into a range of organic transformations, facilitating the assembly of more complex molecules. The presence of the amino, chloro, and methoxy (B1213986) groups on the benzene (B151609) ring offers multiple reaction sites for substitution and coupling reactions. This versatility makes it a valuable intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications. For instance, it is utilized in the preparation of aniline (B41778) derivatives that exhibit significant physiological activity, such as major tranquillizing effects. google.com The compound's structure is also foundational in the manufacturing of certain azo dyes, where its specific substitution pattern influences the final color and stability of the dye molecules.
Precursor in the Synthesis of Inhibitors and Related Chemical Entities
A significant application of 2-Chloro-5-methoxyaniline is in the synthesis of kinase inhibitors, a critical class of therapeutic agents in oncology. ed.ac.uk Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk Research has demonstrated that 2-Chloro-5-methoxyaniline is a key building block for creating potent and selective inhibitors of specific kinases.
A notable example is the synthesis of 4-(2-chloro-5-methoxyanilino)quinazolines, which have been identified as powerful inhibitors of the c-Src kinase. nih.gov This kinase is involved in cell proliferation, and its inhibition can be a therapeutic strategy. In these syntheses, the 2-chloro-5-methoxyanilino moiety is a crucial component that contributes to the high potency and selectivity of the final inhibitor molecules. nih.gov The development of such inhibitors highlights the importance of 2-Chloro-5-methoxyaniline as a starting material in medicinal chemistry for the creation of targeted therapies. ed.ac.uknih.gov
Contributions to Polymer Science and Functional Material Development
In the realm of materials science, this compound is instrumental in the development of advanced polymers and composites, particularly those with applications in corrosion protection and electronics.
Synthesis of Polymeric Derivatives, e.g., Poly(2-chloro-5-methoxyaniline)
2-Chloro-5-methoxyaniline can be polymerized through oxidative polymerization to form poly(2-chloro-5-methoxyaniline) (PCMANI), a member of the polyaniline family of conducting polymers. ias.ac.in The synthesis is typically carried out in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. ias.ac.in The resulting polymer possesses a combination of properties derived from the polyaniline backbone and the substituents on the monomer unit. The presence of the chloro and methoxy groups influences the polymer's solubility, thermal stability, and electrical conductivity. For instance, copolymers of similar substituted anilines have shown enhanced solubility in common organic solvents compared to unsubstituted polyaniline. ias.ac.inresearchgate.net
Fabrication of Advanced Nanocomposite Systems utilizing Poly(2-chloro-5-methoxyaniline)
To further enhance the properties of PCMANI, it is often incorporated into nanocomposite systems. These are materials where the polymer matrix is reinforced with nanoscale fillers. The choice of nanofiller can be tailored to impart specific functionalities to the final material.
For example, nanocomposites of PCMANI have been fabricated with carbon nano-onions (CNOs) and iron(III) oxide (Fe2O3) nanoparticles. nih.gov In the case of PCMANI/CNO nanocomposites, the CNOs are dispersed within the polymer matrix, leading to materials with improved thermal stability and electrical conductivity. nih.gov Similarly, blending PCMANI with Fe2O3 nanoparticles has been shown to significantly enhance the electrical conductivity of the resulting nanocomposite, pushing it into the semiconducting range.
Below is a data table summarizing the electrical conductivity of a copolymer of 2-chloroaniline (B154045) and 2-methoxyaniline and its nanocomposite with Fe2O3.
Electrical Conductivity of Poly(2-chloroaniline-co-2-methoxyaniline) and its Nanocomposite
| Material | Electrical Conductivity (S/cm) |
|---|---|
| Poly(2-chloroaniline-co-2-methoxyaniline) | 2.57 x 10-5 |
| Poly(2-chloroaniline-co-2-methoxyaniline)/Fe2O3 Nanocomposite | 10-4 |
Research on Material Performance Characteristics, such as Corrosion Protection
A key area of research for PCMANI and its nanocomposites is their application as corrosion-resistant coatings for metals. Conducting polymers like polyaniline and its derivatives can protect metals from corrosion through a mechanism that involves the formation of a passive oxide layer on the metal surface.
Studies have shown that coatings containing PCMANI, particularly when combined with other polymers like polyurethane in a blend or as part of a nanocomposite, offer superior corrosion protection. nih.gov The incorporation of nanofillers such as functionalized carbon nano-onions into a polyurethane/PCMANI blend has been found to significantly enhance the anti-corrosion performance compared to the neat blend. nih.gov These advanced coatings act as a robust barrier against corrosive agents.
The following table presents data on the thermal properties of a Polyurethane/Poly(2-chloro-5-methoxyaniline) (PU/PCMANI) blend and its nanocomposite with functionalized carbon nano-onions (F-CNO), indicating the enhanced stability of the nanocomposite.
Thermal Properties of PU/PCMANI Blend and Nanocomposite
| Material | Initial Weight Loss (T0) | 10% Degradation Temperature (T10) | Maximum Decomposition Temperature (Tmax) |
|---|---|---|---|
| PU/PCMANI/F-CNO 1-4 Nanocomposite (1 wt.% F-CNO) | 501 °C | 555 °C | 633 °C |
Utility in Advanced Analytical Chemistry Applications
This compound serves as a valuable precursor in the development of chromogenic reagents for the spectrophotometric analysis of various compounds. Its primary amine group can be readily diazotized and then coupled with other molecules to form intensely colored azo dyes. This color formation provides the basis for quantitative analysis, where the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.
A notable application of this is in the quantification of paracetamol (PCM) in pharmaceutical formulations. aipublishers.org A novel and rapid spectrophotometric method has been developed utilizing 2-Chloro-5-methoxyaniline for this purpose. The methodology involves a two-step process. Firstly, the primary amine group of 2-Chloro-5-methoxyaniline (2-Cl-5-OMeAn.) is diazotized by reacting it with sodium nitrite (B80452) in an acidic medium. This reaction results in the formation of a diazonium salt of 2-Cl-5-OMeAn. aipublishers.org
Secondly, this freshly prepared diazonium salt is coupled with paracetamol in a basic medium. This coupling reaction produces a stable, yellow-orange colored azo dye. aipublishers.org The resulting chromogen exhibits maximum absorption (λmax) at a wavelength of 480 nm. aipublishers.org The intensity of this color is directly proportional to the concentration of paracetamol, allowing for its accurate quantification.
The efficacy of this analytical method has been validated through the optimization of various reaction parameters. The developed method demonstrates adherence to Beer's law over a specific concentration range, indicating a linear relationship between absorbance and concentration. aipublishers.org Key analytical parameters for this method have been determined, showcasing its sensitivity and reliability.
| Analytical Parameter | Value |
| Analyte | Paracetamol |
| Chromogenic Reagent | 2-Chloro-5-methoxyaniline |
| Wavelength of Maximum Absorption (λmax) | 480 nm |
| Linearity Range (Beer's Law) | 20–140 µg.mL⁻¹ aipublishers.org |
| Molar Absorptivity | 1.7337 × 10³ L.mol⁻¹.cm⁻¹ aipublishers.org |
| Sandell's Sensitivity | 0.123 µg.cm⁻² aipublishers.org |
| Correlation Coefficient (r²) | 0.9995 aipublishers.org |
The statistical validation of this method has demonstrated high accuracy, with recovery percentages greater than 98%, and low relative standard deviation values, indicating good precision. aipublishers.org Furthermore, the method has proven to be effective for the determination of paracetamol in commercial tablet formulations. aipublishers.org
Conclusion and Future Research Perspectives
Current Scientific Landscape of 2-Chloro-5-methoxyaniline (B1294355) Hydrochloride Research
The current body of research on 2-chloro-5-methoxyaniline hydrochloride is predominantly centered on its application as a precursor in synthetic organic chemistry. The compound is a stable, solid form of the parent amine, 2-chloro-5-methoxyaniline, making it easier to store and handle. tcichemicals.com Its primary utility lies in the synthesis of substituted aniline (B41778) derivatives, which are key components in the development of pharmacologically active compounds.
A significant area of application is in medicinal chemistry. For instance, patent literature describes the use of the parent amine, 2-methoxy-5-chloro aniline, in the preparation of derivatives that exhibit major tranquillizing activity. google.com In these syntheses, the amino group of the aniline is typically acylated with a suitable carboxylic acid derivative to form an amide linkage, which is a common feature in many drug molecules. google.com The process often involves reacting the aniline with reagents like N-benzyl-piperidine-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883). google.com
The compound's market presence is as a chemical intermediate for the pharmaceutical, dye, and agrochemical industries, where it is used in research and development and in the manufacturing of specialized organic compounds. lookchem.comvaluates.com The scientific landscape is therefore not one of direct investigation into the compound itself, but rather its application in building larger, more functional molecules. Research activities are focused on incorporating this chloroanisole moiety into novel structures and evaluating the properties of the resulting derivatives.
Table 1: Key Research Application Areas
| Field | Application of this compound | Research Focus |
|---|---|---|
| Medicinal Chemistry | Precursor for pharmacologically active molecules. google.com | Synthesis of novel derivatives with potential therapeutic properties (e.g., tranquilizers). google.com |
| Organic Synthesis | Versatile chemical building block. lookchem.com | Development of efficient synthetic routes to complex target molecules. |
| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. valuates.com | Creation of new active ingredients for crop protection. |
Identification of Promising Future Research Directions and Unexplored Reactivity
While its role as a synthetic intermediate is well-established, several avenues for future research and exploration of its reactivity remain. The inherent functionality of 2-chloro-5-methoxyaniline offers a platform for diverse chemical transformations that have not been fully exploited.
Future Research Directions:
Novel Pharmaceutical Scaffolds: Beyond its known use in tranquilizer synthesis, the molecule could be a starting point for other classes of drugs. The specific substitution pattern could influence receptor binding or metabolic stability in novel ways. Future work could involve its use in creating libraries of compounds for screening against various biological targets.
Agrochemical Innovation: The development of new herbicides and fungicides often relies on novel aromatic building blocks. Research could focus on creating derivatives of 2-chloro-5-methoxyaniline and testing their efficacy and environmental profile.
Catalysis: The amine group could be modified to create novel ligands for transition metal catalysis. The electronic effects of the chloro and methoxy (B1213986) groups could tune the catalytic activity and selectivity of the resulting metal complexes.
Unexplored Reactivity:
Metal-Catalyzed Cross-Coupling: The chloro-substituent on the aromatic ring is a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). While common for aryl halides, the specific interplay with the adjacent amino and methoxy groups could lead to unique reactivity or selectivity, enabling the synthesis of highly substituted and complex aromatic structures.
Diazotization Chemistry: The primary amine allows for diazotization to form a diazonium salt. This reactive intermediate can undergo a wide range of transformations, including Sandmeyer reactions to introduce other functional groups (e.g., -CN, -Br, -OH) or azo-coupling reactions to form azo dyes.
Oxidative Polymerization: Aniline and its derivatives are known precursors to conducting polymers. The oxidative polymerization of 2-chloro-5-methoxyaniline is a largely unexplored area. The substituents would significantly impact the electronic properties, solubility, and processability of the resulting polymer.
Interdisciplinary Research Opportunities in Materials and Analytical Chemistry
The unique properties of this compound open up possibilities for interdisciplinary research, particularly at the intersection of synthetic chemistry with materials science and analytical chemistry.
Materials Chemistry:
Conducting Polymers: As mentioned, the compound is a potential monomer for synthesizing novel polyanilines. The chloro and methoxy groups would modulate the polymer's bandgap, conductivity, and redox potential. These tailored polymers could find applications in sensors, antistatic coatings, or organic electronic devices.
Functional Dyes and Pigments: Through diazotization and subsequent azo-coupling reactions, a range of novel azo dyes could be synthesized. valuates.com The color and photophysical properties of these dyes would be influenced by the substitution pattern on the aniline ring, potentially leading to materials with specialized applications in printing, textiles, or optical data storage.
Corrosion Inhibitors: Aniline derivatives can be effective corrosion inhibitors for metals. Research could explore the efficacy of 2-chloro-5-methoxyaniline and its derivatives in forming protective films on metal surfaces, a field where new, more effective, and environmentally benign inhibitors are constantly sought.
Analytical Chemistry:
Derivatizing Agent: The amine group can react with various reagents, making it a potential derivatizing agent in chromatography. It could be used to "tag" analytes that lack a chromophore or fluorophore, enabling their detection by UV-Vis or fluorescence detectors, thereby enhancing the sensitivity and selectivity of analytical methods.
Analytical Standards: In environmental or industrial process monitoring, the compound or its specific derivatives could serve as analytical standards for the quantification of related substances using techniques like HPLC or GC-MS.
Spectroscopic Studies: The compound provides a model system for studying the influence of electronic and steric effects on spectroscopic signatures. Detailed analysis of its NMR, IR, and Raman spectra can provide insights into intramolecular interactions and serve as a reference for the characterization of more complex derivatives. nih.govchemicalbook.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
